

"tert-Butyl (2,2-dimethoxyethyl)carbamate" chemical properties and stability

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Compound of Interest

Compound Name:	tert-Butyl (2,2-dimethoxyethyl)carbamate
Cat. No.:	B142885

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In-Depth Technical Guide: tert-Butyl (2,2-dimethoxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **tert-Butyl (2,2-dimethoxyethyl)carbamate**. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its precursor, aminoacetaldehyde dimethyl acetal, and established principles of carbamate and acetal chemistry.

Chemical Properties

tert-Butyl (2,2-dimethoxyethyl)carbamate, also known as N-Boc-aminoacetaldehyde dimethyl acetal, is a valuable building block in organic synthesis. Its structure incorporates a Boc-protected amine and a dimethyl acetal, rendering it a versatile intermediate for the synthesis of more complex molecules where a masked aldehyde functionality is required.

Physicochemical Data

The following table summarizes the key physicochemical properties of **tert-Butyl (2,2-dimethoxyethyl)carbamate** and its immediate precursor, aminoacetaldehyde dimethyl acetal.

Property	tert-Butyl (2,2-dimethoxyethyl)carbamate	Aminoacetaldehyde dimethyl acetal (Precursor)
CAS Number	122933-49-9	22483-09-6
Molecular Formula	C9H19NO4	C4H11NO2
Molecular Weight	205.25 g/mol	105.14 g/mol
Appearance	Inferred: Colorless to pale yellow liquid or low melting solid	Clear colorless to pale yellow liquid ^[1]
Boiling Point	Not available	135-139 °C/95 mmHg ^{[1][2]}
Density	Not available	0.965 g/mL at 25 °C ^[2]
Refractive Index	Not available	n20/D 1.417 ^[2]
Solubility	Expected to be soluble in a wide range of organic solvents.	Soluble in many organic solvents.

Chemical Stability and Handling

The stability of **tert-Butyl (2,2-dimethoxyethyl)carbamate** is primarily dictated by its two main functional groups: the tert-butoxycarbonyl (Boc) protecting group and the dimethyl acetal.

- Acid Sensitivity: Both the Boc group and the dimethyl acetal are susceptible to hydrolysis under acidic conditions. The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid) and even moderately acidic conditions to yield the corresponding amine, isobutylene, and carbon dioxide. The acetal group is also hydrolyzed in the presence of acid to unmask the aldehyde functionality. Therefore, the compound should be handled and stored in the absence of acids.
- Thermal Stability: While specific data is unavailable, N-Boc protected compounds are generally stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.
- Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated

temperatures to minimize degradation.

- Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids.

The diagram below illustrates the expected decomposition pathway of **tert-Butyl (2,2-dimethoxyethyl)carbamate** under acidic conditions.

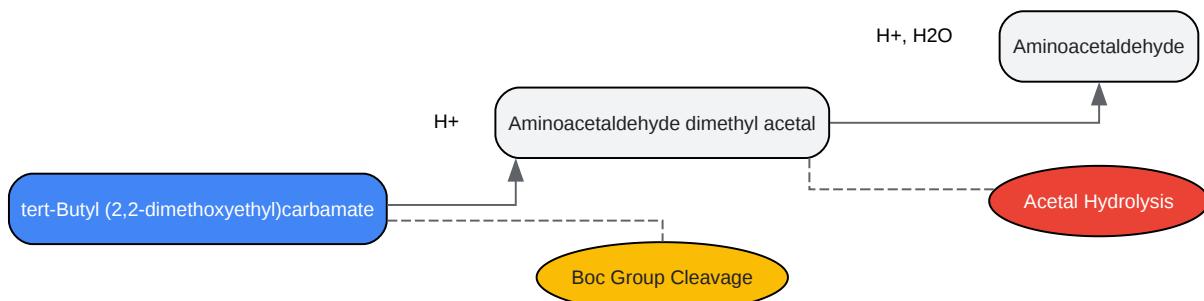


Figure 1: Acid-Catalyzed Decomposition Pathway

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Caption: Acid-catalyzed decomposition of the target compound.

Experimental Protocols

Synthesis of tert-Butyl (2,2-dimethoxyethyl)carbamate

This protocol describes a general method for the N-Boc protection of aminoacetaldehyde dimethyl acetal.

Materials:

- Aminoacetaldehyde dimethyl acetal (1.0 eq)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
- Triethylamine (Et₃N) or another suitable non-nucleophilic base (1.2 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve aminoacetaldehyde dimethyl acetal in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Add the base to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in the same solvent.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
- Extract the aqueous layer with the organic solvent (e.g., DCM).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel if necessary.

The following diagram illustrates the synthesis workflow.

Dissolve Aminoacetaldehyde dimethyl acetal in Solvent

Cool to 0 °C

Add Base and Boc₂O

Stir at Room Temperature (12-24h)

Aqueous Workup (Quench, Extract, Wash, Dry)

Purification (Concentration & Chromatography)

Figure 2: Synthesis Workflow

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